O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate
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Overview
Description
O-Methyl15-Oxo17-HydroGibberellinA3Diacetate is a synthetic derivative of gibberellin, a class of plant hormones that regulate growth and influence various developmental processes. This compound is known for its role in promoting cell elongation and division, making it a valuable tool in agricultural and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl15-Oxo17-HydroGibberellinA3Diacetate involves multiple steps, starting from gibberellic acid. The process typically includes methylation, oxidation, and acetylation reactions. Specific reagents and catalysts are used to achieve the desired modifications at each step. For instance, methylation can be achieved using methyl iodide in the presence of a base, while oxidation might involve reagents like potassium permanganate .
Industrial Production Methods
Industrial production of O-Methyl15-Oxo17-HydroGibberellinA3Diacetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize human error .
Chemical Reactions Analysis
Types of Reactions
O-Methyl15-Oxo17-HydroGibberellinA3Diacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of O-Methyl15-Oxo17-HydroGibberellinA3Diacetate can yield various ketones and aldehydes, while reduction can produce different alcohols .
Scientific Research Applications
O-Methyl15-Oxo17-HydroGibberellinA3Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant growth regulation and development.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of agricultural chemicals and growth regulators.
Mechanism of Action
The mechanism of action of O-Methyl15-Oxo17-HydroGibberellinA3Diacetate involves its interaction with specific molecular targets in plants. It binds to gibberellin receptors, triggering a cascade of signaling events that lead to the activation of genes involved in cell elongation and division. This process is mediated by the DELLA proteins, which act as repressors of gibberellin signaling. The compound’s effects are modulated by its ability to influence the degradation of these repressors, thereby promoting growth .
Comparison with Similar Compounds
Similar Compounds
Gibberellic Acid: A naturally occurring gibberellin with similar growth-promoting effects.
Gibberellin A1: Another gibberellin with distinct structural features and biological activity.
Gibberellin A4: Known for its role in promoting flowering and fruit development.
Uniqueness
O-Methyl15-Oxo17-HydroGibberellinA3Diacetate is unique due to its synthetic modifications, which enhance its stability and bioavailability compared to naturally occurring gibberellins. These modifications also allow for more precise control over its biological activity, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C24H28O9 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl (1R,2R,5S,6R,8R,9S,11S,12S)-5,12-diacetyloxy-6,11-dimethyl-7,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C24H28O9/c1-11-18(27)23-10-22(11,32-13(3)26)8-6-14(23)24-9-7-15(31-12(2)25)21(4,20(29)33-24)17(24)16(23)19(28)30-5/h7,9,11,14-17H,6,8,10H2,1-5H3/t11-,14+,15-,16+,17?,21+,22-,23+,24+/m0/s1 |
InChI Key |
AADANNASBFDJBI-KPUWQIGSSA-N |
Isomeric SMILES |
C[C@H]1C(=O)[C@]23C[C@]1(CC[C@H]2[C@]45C=C[C@@H]([C@](C4[C@@H]3C(=O)OC)(C(=O)O5)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(=O)C23CC1(CCC2C45C=CC(C(C4C3C(=O)OC)(C(=O)O5)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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